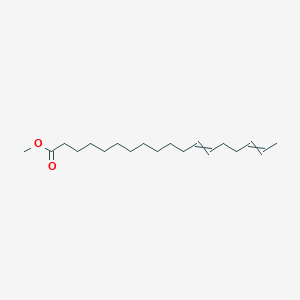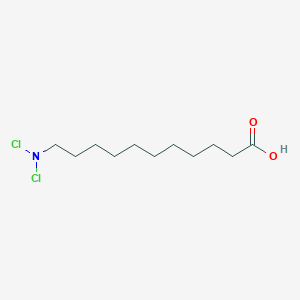
Cyclopropylmethyl chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropylmethyl chloroacetate is an organic compound that features a cyclopropane ring attached to a methyl group and a chloroacetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopropylmethyl chloroacetate can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl alcohol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropylmethyl chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloroacetate group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield cyclopropylmethyl alcohol and chloroacetic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or primary amines are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted esters or amides.
Hydrolysis: Products are cyclopropylmethyl alcohol and chloroacetic acid.
Oxidation and Reduction: Products include carboxylic acids or alcohols, respectively.
Aplicaciones Científicas De Investigación
Cyclopropylmethyl chloroacetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of drugs with improved potency and metabolic stability.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclopropylmethyl chloroacetate involves its reactivity towards nucleophiles and electrophiles. The cyclopropane ring imparts strain to the molecule, making it more reactive in certain chemical transformations. The ester group can undergo hydrolysis, releasing the cyclopropylmethyl moiety, which can further participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropylmethyl acetate
- Cyclopropylmethyl bromide
- Cyclopropylmethyl alcohol
Uniqueness
Cyclopropylmethyl chloroacetate is unique due to the presence of both a cyclopropane ring and a chloroacetate ester. This combination imparts distinct reactivity and stability, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Número CAS |
57882-17-4 |
|---|---|
Fórmula molecular |
C6H9ClO2 |
Peso molecular |
148.59 g/mol |
Nombre IUPAC |
cyclopropylmethyl 2-chloroacetate |
InChI |
InChI=1S/C6H9ClO2/c7-3-6(8)9-4-5-1-2-5/h5H,1-4H2 |
Clave InChI |
UNBGDHXJUAKPFF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




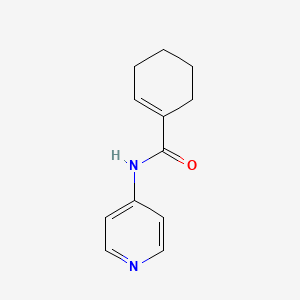

![1,4-Butanediamine, N,N'-bis[3-(dimethylamino)propyl]-N,N'-dimethyl-](/img/structure/B14622763.png)
![N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14622770.png)
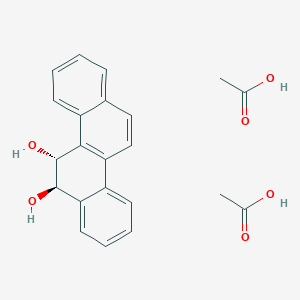

![2-Propen-1-amine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14622795.png)
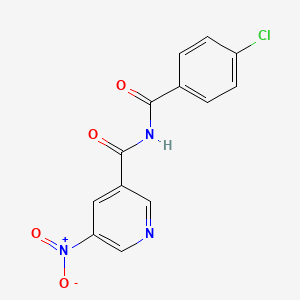

![5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14622816.png)
